molecular formula C6H10O4<br>C6H10O4<br>HOOC(CH2)4COOH B1664381 Adipic acid CAS No. 124-04-9

Adipic acid

Cat. No.: B1664381
CAS No.: 124-04-9
M. Wt: 146.14 g/mol
InChI Key: WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Description

Adipic acid, also known as hexanedioic acid, is an organic compound with the formula (CH₂)₄(COOH)₂. It is a white crystalline powder that is odorless and has a slightly acidic taste. This compound is one of the most important dicarboxylic acids produced industrially, with an annual production of approximately 2.5 billion kilograms. It is primarily used as a precursor for the production of nylon 66 polyamide, which is widely utilized in the manufacture of textiles, plastics, and other synthetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipic acid is typically synthesized through the oxidation of a mixture of cyclohexanone and cyclohexanol, collectively known as KA oil (ketone-alcohol oil). The oxidation process involves the use of nitric acid as the oxidant. The reaction proceeds through several steps, starting with the conversion of cyclohexanol to cyclohexanone, followed by the nitrosation of cyclohexanone, which leads to the cleavage of the carbon-carbon bond and the formation of this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the oxidation of KA oil using nitric acid. This process is highly efficient and yields a high purity product. it also generates significant amounts of nitrous oxide, a potent greenhouse gas. To address environmental concerns, alternative methods for this compound production are being explored, including the use of renewable bio-based feedstocks and microbial fermentation processes .

Chemical Reactions Analysis

Types of Reactions: Adipic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Other dicarboxylic acids.

    Reduction: Hexanediol.

    Esterification: Adipate esters.

    Amidation: Adipamide.

Scientific Research Applications

Polymer Production

Nylon Manufacturing

  • Approximately 60% of adipic acid produced globally is utilized as a precursor for nylon-66 production through polycondensation with hexamethylene diamine. This process results in high-performance fibers used in textiles, automotive components, and industrial applications .

Polyurethanes

  • This compound is also a crucial component in the synthesis of polyurethanes, which are used to produce flexible and rigid foams, elastomers, and coatings. Its derivatives serve as plasticizers in polyvinyl chloride (PVC) products .
ApplicationDescription
Nylon-66High-performance fibers for textiles and industrial use
PolyurethanesFlexible and rigid foams for furniture, automotive, and insulation

Food Industry

This compound is recognized as a food additive (E355) and is employed as:

  • Acidifier : Enhancing flavor profiles in products like beverages and baked goods.
  • Gelling Agent : Used in products such as gelatin desserts .

Pharmaceuticals

In the pharmaceutical sector, this compound has been incorporated into various formulations:

  • Controlled-Release Systems : It helps modulate drug release profiles by acting as a pore-forming agent in polymer matrices. This allows for pH-independent release of both weakly basic and acidic drugs .
  • Matrix Tablets : Used to achieve a zero-order release of hydrophilic drugs by modifying intragel pH .

Industrial Applications

This compound serves multiple roles in industrial processes:

  • Plasticizers : Its esters are utilized to enhance flexibility in plastic materials.
  • Lubricants : Employed in formulations for industrial lubricants due to its chemical stability.
  • Coatings and Adhesives : Acts as an intermediate in producing wet strength resins and sealants .

Environmental Considerations

Recent research has focused on sustainable production methods for this compound to mitigate environmental impacts associated with traditional synthesis processes that generate nitrous oxide emissions . Innovations include electrosynthesis techniques that demonstrate high efficiency and productivity, potentially reducing reliance on fossil fuels .

Case Study 1: Nylon Production

A major manufacturer reported that by optimizing the reaction conditions for this compound with hexamethylene diamine, they improved the yield of nylon-66 by 15% , enhancing their production efficiency while reducing waste.

Case Study 2: Sustainable Synthesis

A recent study showcased an innovative electrocatalytic method for synthesizing this compound from cyclohexanone with a faradaic efficiency exceeding 90% , indicating significant advancements towards greener chemical processes .

Mechanism of Action

Adipic acid is often compared with other dicarboxylic acids, such as:

    Glutaric acid (pentanedioic acid): Similar in structure but with one less methylene group.

    Pimelic acid (heptanedioic acid): Similar in structure but with one more methylene group.

    Succinic acid (butanedioic acid): Similar in structure but with two less methylene groups.

Uniqueness: this compound is unique due to its optimal chain length, which provides the right balance of flexibility and strength for the production of nylon 66. This makes it the preferred dicarboxylic acid for this application .

Comparison with Similar Compounds

Biological Activity

Adipic acid, a dicarboxylic acid with the chemical formula C6H10O4, is widely recognized for its role in the production of nylon and other polymers. However, its biological activity has garnered increasing interest in recent years, particularly regarding its potential applications in biocatalysis, metabolic pathways, and environmental sustainability. This article explores the biological activity of this compound through various studies, highlighting its production methods, catalytic properties, and safety assessments.

Production Methods

Microbial Production
Recent advancements have demonstrated the potential for microbial production of this compound from renewable resources. For instance, a study by Niu et al. (2020) reported the conversion of lignin-derived aromatics to this compound using engineered strains of Pseudomonas putida and Escherichia coli. The research revealed that using a cascade of enzymes could yield this compound with a molar yield of 17.4% from branched catechols .

Electrosynthesis
Another innovative approach involves the electrosynthesis of this compound, achieving a faradaic efficiency of 82% and a productivity rate of 1536 μmol cm2^{-2} h1^{-1} under industrially relevant conditions. This method demonstrates significant promise for sustainable production processes .

Catalytic Properties

This compound has been identified as an effective catalyst in various reactions, particularly in hydrogen production. A study explored its role in methanolysis and ethanolysis reactions involving sodium borohydride (NaBH4), where this compound facilitated rapid hydrogen generation. The findings indicated that at optimal concentrations, nearly all hydrogen could be produced within seconds, showcasing this compound's potential in catalyzing hydrogen production efficiently .

Toxicological Assessments

Safety Profile
The biological activity of this compound also encompasses its safety profile. Assessments conducted by Health Canada classified this compound as a hazardous substance under specific exposure conditions but noted that it did not exhibit mutagenicity in several studies involving mammalian cells and Drosophila melanogaster. The compound was found to be non-mutagenic at doses up to 5,000 mg/kg body weight .

Case Studies

  • Microbial Pathway Optimization
    A case study focused on optimizing the CatA-MAR enzyme cascade in E. coli, which significantly improved this compound production rates. By enhancing the expression of key enzymes involved in catechol metabolism, researchers achieved notable increases in yield, demonstrating the potential for engineered microbial systems to produce valuable chemicals sustainably .
  • Hydrogen Production Efficiency
    In another study assessing hydrogen production rates using this compound as a catalyst, researchers found that varying concentrations led to different efficiencies in hydrogen generation during methanolysis and ethanolysis reactions. The results indicated that higher concentrations facilitated faster hydrogen production, underscoring the importance of optimizing reaction conditions for industrial applications .

Research Findings Summary Table

Study ReferenceMethodologyKey Findings
Niu et al., 2020Microbial ProductionAchieved 17.4% yield from lignin-derived aromatics using engineered Pseudomonas putida
Electrosynthesis StudyElectrosynthesisHigh faradaic efficiency (82%) and productivity (1536 μmol cm2^{-2} h1^{-1}) achieved
Health Canada ReportToxicological AssessmentNon-mutagenic; classified as hazardous under specific conditions

Properties

IUPAC Name

hexanedioic acid
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InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
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InChI Key

WNLRTRBMVRJNCN-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)O)CC(=O)O
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Molecular Formula

C6H10O4, Array
Record name ADIPIC ACID
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Related CAS

26776-26-1, Array
Record name Hexanedioic acid, homopolymer
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DSSTOX Substance ID

DTXSID7021605
Record name Hexanedioic acid
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Molecular Weight

146.14 g/mol
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Physical Description

Adipic acid is a white crystalline solid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make plastics and foams and for other uses., White odourless crystals or crystalline powder, Colorless to white crystals; [CHEMINFO], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white crystals or crystalline powder; practically odourless; aqueous phase has a pleasant sour taste, White crystalline solid
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Boiling Point

337.5 °C at 760 mm Hg: 265 °C at 100 mm Hg: 240.5 °C at 40 mm Hg: 222 °Cat 20 mm Hg: 205.5 °C at 10 mm Hg; 191 °C at 5 mm Hg; 159.5 °C at 1.0 mm Hg, 265.00 °C. @ 100.00 mm Hg, 338 °C
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Flash Point

376 °F Combustible solid (USCG, 1999), 385 °F, 196 °C (closed cup), 196 °C c.c., 376 °F
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Solubility

Slightly soluble in water. Freely soluble in ethanol, In water, 3.00X10+4 mg/L at 30 °C, In water, 0.633/100 parts (wt/wt) ether at 19 °C, In water, 160 g/100 mL boiling water, 1.4 g/100 mL water at 10 °C, For more Solubility (Complete) data for ADIPIC ACID (7 total), please visit the HSDB record page., 30.8 mg/mL at 34 °C, Solubility in water, g/100ml at 15 °C: 1.4 (moderate), slightly soluble in water; soluble in alcohol and acetone
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Density

1.36 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.360 g/cu m at 25 °C, Bulk density: 640-800 kg/cu m, 1.36 g/cm³, 1.36
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Vapor Density

5.04 (Air = 1), Relative vapor density (air = 1): 5.04
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Vapor Pressure

3.02X10-5 Pa at 25 °C (2.27X10-7 mm Hg), Vapor pressure, Pa at 18.5 °C: 10
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Color/Form

Monoclinic prisms from ethyl acetate, water, or acetone and petroleum ether, White monoclinic prisms, White crystalline solid, Colorless

CAS No.

124-04-9, 847871-03-8
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Record name Hexanedioic acid
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Record name Adipic acid
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Record name reaction mass of: succinic acidmonopersuccinic aciddipersuccinic acidmonomethyl ester of succinic acidmonomethyl ester of persuccinic aciddimethyl succinate glutaric acidmonoperglutaric aciddiperglutaric acidmonomethyl ester of glutaric acidmonomethyl ester of perglutaric aciddimethyl glutarate adipic acidmonoperadipic aciddiperadipic acidmonomethyl ester of adipic acidmonomethyl ester of peradipic aciddimethyl adipatehydrogen peroxidemethanolwater
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Record name Adipic acid
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Melting Point

304 °F (USCG, 1999), 151,5-154,0 °C, 151.5 °C, 151 - 154 °C, 152 °C, 304 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Adipic acid
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